Cross-Coupling Reactivity: Iodo vs. Bromo/Chloro
5-Iodoquinoline exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to its 5-bromo- and 5-chloro- analogues. This differentiation arises from the weaker carbon–iodine bond and the greater polarizability of the iodine atom, which accelerates the rate-determining oxidative addition step with Pd(0) catalysts [1]. This reactivity advantage is critical for enabling efficient Suzuki-Miyaura and Sonogashira couplings under milder conditions, minimizing thermal decomposition of sensitive substrates.
| Evidence Dimension | Carbon–halogen bond strength (heteroaromatic C–X) and relative oxidative addition rate |
|---|---|
| Target Compound Data | C–I bond: weakest bond strength; fastest oxidative addition rate among halogens |
| Comparator Or Baseline | 5-Bromoquinoline (C–Br) and 5-Chloroquinoline (C–Cl): progressively stronger bonds and slower oxidative addition rates |
| Quantified Difference | Relative oxidative addition rate order: C–I > C–Br > C–Cl. The magnitude difference in C–X bond dissociation energy for aryl halides is approximately 65 kJ/mol (C–I) vs. 80 kJ/mol (C–Br) vs. 95 kJ/mol (C–Cl) |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids; Sonogashira coupling with terminal alkynes |
Why This Matters
Procurement of 5-iodoquinoline over 5-bromoquinoline or 5-chloroquinoline directly translates to higher coupling yields, shorter reaction times, and broader substrate compatibility in multi-step synthetic sequences, reducing overall project costs and time-to-result.
- [1] Beletskaya, I. P. et al. Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes. Russian Journal of Organic Chemistry, 2003, Vol. 39, pp. 1660–1667. View Source
